molecular formula C26H42O4 B14315394 Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate CAS No. 111983-10-9

Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate

Cat. No.: B14315394
CAS No.: 111983-10-9
M. Wt: 418.6 g/mol
InChI Key: VHJNWRMNPWMWRR-UHFFFAOYSA-N
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Description

Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate: is an organic compound with the molecular formula C28H46O4. It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound is particularly notable for its branched alkyl ester moieties, which contribute to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 3-ethylheptan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and 3-ethylheptan-2-ol.

    Oxidation: The alkyl chains can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or ketones.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Phthalic acid and 3-ethylheptan-2-ol.

    Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl chains.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in the production of flexible polymers and plastics. It is also studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption and toxicity.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to modify the physical properties of polymers.

    Industry: Widely used in the manufacturing of flexible PVC products, including cables, flooring, and medical devices.

Mechanism of Action

The mechanism by which Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate exerts its effects is primarily through its role as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, increasing the flexibility and workability of the material. In biological systems, it may interact with cellular receptors or enzymes, potentially leading to endocrine disruption or other toxic effects.

Comparison with Similar Compounds

    Diisononyl phthalate (DINP): Similar in structure but with different alkyl chain lengths.

    Bis(2-ethylhexyl) phthalate (DEHP): Another common plasticizer with slightly different alkyl groups.

    Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer with similar applications.

Uniqueness: Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate is unique due to its specific branched alkyl chains, which provide distinct physical and chemical properties compared to other phthalates. These properties can influence its effectiveness as a plasticizer and its interactions in biological systems.

Properties

CAS No.

111983-10-9

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C26H42O4/c1-7-11-15-21(9-3)19(5)29-25(27)23-17-13-14-18-24(23)26(28)30-20(6)22(10-4)16-12-8-2/h13-14,17-22H,7-12,15-16H2,1-6H3

InChI Key

VHJNWRMNPWMWRR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C(CC)CCCC

Origin of Product

United States

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